methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thieno[2,3-c]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring. The compound also includes functional groups such as an acetyl group, a tert-butylbenzamido group, and a carboxylate ester group, contributing to its unique chemical properties.
Preparation Methods
The synthesis of methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
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Formation of the Thieno[2,3-c]pyridine Core: : The synthesis begins with the construction of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.
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Introduction of the Acetyl Group: : The acetyl group is introduced through an acetylation reaction. This can be achieved by reacting the thieno[2,3-c]pyridine intermediate with acetic anhydride or acetyl chloride in the presence of a catalyst, such as pyridine or triethylamine.
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Attachment of the tert-Butylbenzamido Group: : The tert-butylbenzamido group is introduced through an amide coupling reaction. This involves reacting the thieno[2,3-c]pyridine intermediate with 4-tert-butylbenzoic acid or its activated derivative (e.g., acid chloride or ester) in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
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Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting the carboxylic acid intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Chemical Reactions Analysis
Methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the acetyl group, to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carbonyl groups (acetyl and ester) to form alcohols. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester functional groups. Common nucleophiles include amines, alcohols, and thiols.
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Hydrolysis: : The ester and amide groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has various scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules
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Biology: : The compound’s structural features make it a potential candidate for studying biological interactions, such as enzyme inhibition and receptor binding. It can be used in biochemical assays to investigate its effects on specific biological targets.
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Medicine: : The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
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Industry: : The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its unique structure makes it a valuable component in the design of advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various mechanisms:
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Enzyme Inhibition: : The compound may act as an enzyme inhibitor by binding to the active site or allosteric site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
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Receptor Binding: : The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of cellular responses. This can lead to changes in cell signaling pathways and gene expression.
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Interaction with Biomolecules: : The compound may interact with biomolecules, such as proteins, nucleic acids, or lipids, affecting their structure and function. This can result in various biological effects, such as modulation of cellular processes or induction of apoptosis.
Comparison with Similar Compounds
Methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
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Thieno[2,3-c]pyridine Derivatives: : Compounds with similar thieno[2,3-c]pyridine cores but different functional groups. These compounds may exhibit similar chemical properties but differ in their biological activities and applications.
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Benzamido Derivatives: : Compounds with benzamido groups attached to different heterocyclic cores. These compounds may share similar biological activities but differ in their chemical reactivity and stability.
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Carboxylate Esters: : Compounds with carboxylate ester groups attached to various heterocyclic or aromatic cores. These compounds may exhibit similar chemical reactivity but differ in their physical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-13(25)24-11-10-16-17(12-24)29-20(18(16)21(27)28-5)23-19(26)14-6-8-15(9-7-14)22(2,3)4/h6-9H,10-12H2,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJKGQGERLSELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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